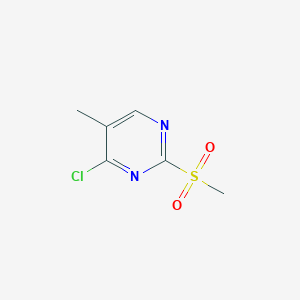

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

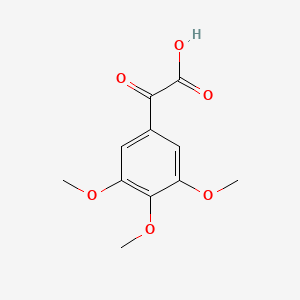

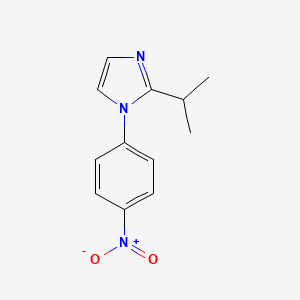

“4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine” is a chemical compound with the molecular formula C6H7ClN2O2S. It is used for research and development purposes .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 4,6-Dichloro-2-(methylthio)pyrimidine was converted to 4-chloro-6-methoxy-2-(methylthio)pyrimidine and 4,6-dimethoxy-2-(methylthio)pyrimidine. Chlorination of the latter with N-chlorosuccinimide (NCS) affords 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine .Molecular Structure Analysis

The InChI code for “4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine” is 1S/C6H7ClN2O2S/c1-11(9,10)5-7-3-2-4(6)8-5/h2-3H,1H3 . The molecular weight of this compound is 206.65 g/mol.Scientific Research Applications

Pharmaceutical Research

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine: is utilized in pharmaceutical research as an intermediate in the synthesis of various drugs. Its sulfonyl and pyrimidine groups make it a valuable precursor in creating molecules with potential therapeutic effects, particularly in the development of kinase inhibitors which are crucial in targeting cancer cells .

Organic Synthesis

In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its reactivity allows for selective substitutions, making it a versatile reagent for constructing pyrimidine derivatives that are commonly found in natural products and pharmaceuticals .

Material Science

The compound’s unique structure is explored in material science for the development of novel materials. Its incorporation into polymers and coatings can lead to materials with improved thermal stability and chemical resistance .

Agricultural Chemistry

As a synthetic intermediate, 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine is researched for its use in developing new agrochemicals. Its derivatives may act as herbicides or pesticides, contributing to the protection of crops and yield optimization .

Biochemical Research

This chemical is used in biochemical research to study enzyme inhibition. By modifying enzymes’ activity, researchers can understand biological pathways and develop inhibitors that can regulate metabolic processes .

Environmental Science

In environmental science, the compound is investigated for its potential use in environmental remediation. Its derivatives could be used to synthesize compounds that help in the detoxification of pollutants and waste management .

Diagnostic Agents

The compound’s derivatives are also being studied as potential diagnostic agents. They could be used to create imaging compounds that help in the visualization of biological processes, aiding in the diagnosis of diseases .

Chemical Education

Lastly, 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine is used in academic settings for chemical education. It provides a practical example of pyrimidine chemistry and is used in teaching laboratories to demonstrate synthetic techniques .

Safety and Hazards

For safety, it is advised to avoid breathing mist, gas, or vapors of the compound. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name |

4-chloro-5-methyl-2-methylsulfonylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c1-4-3-8-6(9-5(4)7)12(2,10)11/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBJFLAPPUYODA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1Cl)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460879 |

Source

|

| Record name | 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine | |

CAS RN |

325780-94-7 |

Source

|

| Record name | 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1312150.png)

![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)

![2-[(4-Fluorophenyl)carbonyl]furan](/img/structure/B1312183.png)

![[2-(1H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B1312190.png)

![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1312199.png)